molecular formula C15H36Si4 B1598387 Tetrakis(trimethylsilyl)allene CAS No. 3721-17-3

Tetrakis(trimethylsilyl)allene

Cat. No.: B1598387
CAS No.: 3721-17-3
M. Wt: 328.79 g/mol
InChI Key: FMLWRTYPCZDENE-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilyl)allene: is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to an allene backbone. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trimethylsilyl)allene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-containing oxides.

    Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

    Substitution: Substitution reactions often involve the replacement of trimethylsilyl groups with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, chlorosilanes, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include various silicon-containing compounds, such as silanes, siloxanes, and other organosilicon derivatives .

Mechanism of Action

The mechanism by which tetrakis(trimethylsilyl)allene exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: Tetrakis(trimethylsilyl)allene is unique due to its allene backbone, which imparts distinct reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Properties

InChI

InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLWRTYPCZDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402790
Record name TETRAKIS(TRIMETHYLSILYL)ALLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3721-17-3
Record name TETRAKIS(TRIMETHYLSILYL)ALLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes for producing Tetrakis(trimethylsilyl)allene?

A1: Several methods have been reported for the synthesis of this compound:

  • From Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate: This method, described in detail by Bertrand et al. [], involves the reaction of Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate with a reducing agent to yield this compound in moderate yields.
  • Reaction of Hexachlorobenzene and Derivatives: Research suggests that this compound can be formed through an unusual reaction involving Hexachlorobenzene and some of its derivatives [].
  • Metalation and Silylation of Allene: This approach, highlighted by Seyferth et al. [], presents a convenient route for synthesizing this compound through the metalation and subsequent silylation of allene.

Q2: What is the thermal stability of this compound?

A: this compound demonstrates remarkable thermal stability, particularly in comparison to less substituted allenes. While the exact decomposition temperature varies depending on experimental conditions, studies indicate it can withstand temperatures well above room temperature without significant degradation []. This stability is attributed to the steric shielding provided by the bulky Trimethylsilyl groups, hindering access to reactive sites on the allene moiety.

Q3: How do Trimethylsilyl substituents influence the rearrangement of cyclopropenes to allenes, specifically regarding Tetrakis(trimethylsilyl)cyclopropene?

A: Research by Bertrand et al. [] delves into this question through experimental and computational studies. They found that Tetrakis(trimethylsilyl)cyclopropene undergoes both thermal and photochemical rearrangement to exclusively yield this compound. Computational models suggest that the bulky Trimethylsilyl groups significantly stabilize potential cyclopropylidene intermediates, but not enough to make them viable pathways for the rearrangement. Instead, the favored mechanism involves a vinylcarbene-type intermediate, highlighting the significant influence of Trimethylsilyl substitution on the reaction pathway.

Q4: What are the potential applications of this compound in synthetic chemistry?

A4: While this compound itself may not be a common reagent in routine synthesis, its unique structure and reactivity hold potential for applications in specialized areas:

    Q5: Are there any known spectroscopic data available for characterizing this compound?

    A: While specific spectroscopic data (NMR, IR, etc.) is not provided in the abstracts you provided, the papers do mention the characterization of this compound. It's highly probable that the full research articles contain detailed spectroscopic information to confirm the compound's structure and purity [, , , ].

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